molecular formula C12H19N3O3 B8426776 4-(2-Diethylamino-ethoxy)-3-nitro-phenylamine

4-(2-Diethylamino-ethoxy)-3-nitro-phenylamine

Cat. No. B8426776
M. Wt: 253.30 g/mol
InChI Key: BZOCXVNYQTZZEW-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

A solution of 1.85 g (6.264 mmol) N-[4-(2-diethylamino-ethoxy)-3-nitro-phenyl]-acetamide (Z31a) in semiconc. aqueous HCl was stirred for 2 h at 100° C., cooled to RT, made basic with ice and conc. aqueous ammonia and the aqueous phase was exhaustively extracted with EtOAc. The combined org. phases were washed with water and dried over sodium sulphate.
Name
N-[4-(2-diethylamino-ethoxy)-3-nitro-phenyl]-acetamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C)=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18])[CH3:2].Cl.N>>[CH2:20]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18])[CH3:21]

Inputs

Step One
Name
N-[4-(2-diethylamino-ethoxy)-3-nitro-phenyl]-acetamide
Quantity
1.85 g
Type
reactant
Smiles
C(C)N(CCOC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-])CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was exhaustively extracted with EtOAc
WASH
Type
WASH
Details
phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate

Outcomes

Product
Name
Type
Smiles
C(C)N(CCOC1=C(C=C(C=C1)N)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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